21-(Acetyloxy)-9,11-epoxy-6-fluocortolone
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Overview
Description
21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as fluorine, methyl, and epoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves multiple steps, starting from simpler steroid precursors. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.
Epoxidation: Formation of the 9,11-epoxy group using peracid reagents such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: Introduction of the acetate group at the 21st position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-9,11-epoxy-6-fluocortolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.
Scientific Research Applications
21-(Acetyloxy)-9,11-epoxy-6-fluocortolone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.
Prednisolone: Another synthetic steroid used to treat a variety of inflammatory and autoimmune conditions.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness
21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is unique due to its specific structural features, such as the presence of a fluorine atom and an epoxy group. These features can influence its biological activity and pharmacokinetic properties, potentially offering advantages over other similar compounds in certain therapeutic contexts.
Properties
IUPAC Name |
[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFGCLKNPQYLS-RWDRDKSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746957 |
Source
|
Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61618-91-5 |
Source
|
Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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